molecular formula C7H16ClN3O B8815312 3-(Isopropylamino)azetidine-3-carboxamide hydrochloride CAS No. 736994-09-5

3-(Isopropylamino)azetidine-3-carboxamide hydrochloride

Cat. No. B8815312
M. Wt: 193.67 g/mol
InChI Key: SYUGAZZXAQCJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropylamino)azetidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Isopropylamino)azetidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Isopropylamino)azetidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

736994-09-5

Product Name

3-(Isopropylamino)azetidine-3-carboxamide hydrochloride

Molecular Formula

C7H16ClN3O

Molecular Weight

193.67 g/mol

IUPAC Name

3-(propan-2-ylamino)azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C7H15N3O.ClH/c1-5(2)10-7(6(8)11)3-9-4-7;/h5,9-10H,3-4H2,1-2H3,(H2,8,11);1H

InChI Key

SYUGAZZXAQCJIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CNC1)C(=O)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzhydryl-3-isopropylaminoazetidine-3-carboxylic acid amide (I-(7A-106)b; 2.28 g, 7.05 mmol) in methanol (100 ml) was added 1M HCl in ether (14.8 ml, 14.8 mmol) and then water (10 ml). After the addition of 20% Pd(OH)2 on carbon (60% water; 1.43 g), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature overnight. The mixture was filtered through a pad of Celite®, and then concentrated, in vacuo. The residue was then concentrated, in vacuo, from toluene (2×), acetonitrile (2×) and then methanol to give I-(7A-106)c (1.59 g, 98%) as a tan solid: +ACPI MS (M+1) 158.1; 1H NMR (400 MHz, CD3OD) δ 4.71 (d, J=13.3 Hz, 2H), 4.60 (d, J=13.3 Hz, 2H), 3.49 (septuplet, J=6.6 Hz, 1H), 1.34 (d, J=6.6 Hz, 6H).
Name
1-benzhydryl-3-isopropylaminoazetidine-3-carboxylic acid amide
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.